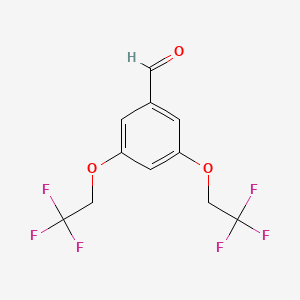
3,5-Bis-(2,2,2-trifluoro-ethoxy)-benzaldehyde
Cat. No. B8373292
M. Wt: 302.17 g/mol
InChI Key: HYPTXUXUFBLSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06867218B2
Procedure details


To a solution of 3,5-dihydroxybenzaldehyde (2.0 g, 14.5 mmol) in DMF (35 mL) was added potassium carbonate (11.0 g, 80.0 mmol) and 1,1,1-trifluoro-2-iodoethane (33.3 g, 160 mmol). The reaction mixture was heated I a sealed reactor at 50° C. for 7 days. The mixture was filtered and washed with ethyl acetate. The filtrate was added water and the organic phase isolated. The aqueous phase was extracted once more with ethyl acetated. The combined organic phases were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with toluene to give 906 mg (18%) of 3,5-bis-(2,2,2-trifluoro-ethoxy)-benzaldehyde. 1H NMR (CDCl3, 300 MHz) δ: 4.43 (q, 4H), 6.85 (t, 1H), 7.15 (d, 2H), 9.95 (s, 1H).




Yield
18%
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].[F:17][C:18]([F:22])([F:21])[CH2:19]I>CN(C=O)C>[F:17][C:18]([F:22])([F:21])[CH2:19][O:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([O:14][CH2:11][C:18]([F:22])([F:21])[F:17])[CH:9]=1)[CH:5]=[O:6] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
33.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CI)(F)F
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted once more with ethyl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(COC=1C=C(C=O)C=C(C1)OCC(F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 906 mg | |
| YIELD: PERCENTYIELD | 18% | |
| YIELD: CALCULATEDPERCENTYIELD | 20.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
